PQR514
Description
Contextualization of PQR514 within Contemporary Chemical Biology Research
Within the landscape of contemporary chemical biology, this compound is recognized as a valuable small molecule tool for dissecting the complex roles of the PI3K/mTOR pathway. The development of selective and potent inhibitors is crucial for probing the specific functions of individual PI3K isoforms and mTOR complexes, which share highly conserved ATP binding sites, making selective targeting challenging. researchgate.netmedchemexpress.com this compound, initially characterized as a pan-PI3K inhibitor with activity against mTOR, has served as a foundation for further chemical modifications aimed at achieving greater selectivity or novel mechanisms of action, such as targeted protein degradation. metabolomicsworkbench.orgresearchgate.net
Historical Perspective on the Discovery and Initial Preclinical Characterization of this compound
This compound was developed as a follow-up compound to PQR309 (bimiralisib), a dual PI3K/mTOR inhibitor that had reached phase II clinical trials. researchgate.netresearchgate.netguidetopharmacology.orgnih.govnih.gov The design of this compound incorporated chemical modifications aimed at improving upon the properties of PQR309. Specifically, the replacement of the trifluoromethyl group in PQR309 with a difluoromethyl group and the incorporation of a pyrimidine (B1678525) moiety were explored to optimize binding affinity and pharmacokinetic properties. guidetopharmacology.orgresearchgate.netacs.org Preclinical characterization of this compound demonstrated enhanced binding affinity to PI3K isoforms (α, β, δ, γ) and improved potency in inhibiting downstream signaling compared to its predecessor. guidetopharmacology.orgresearchgate.netresearchgate.netguidetopharmacology.orgnih.govnih.gov Studies in xenograft models showed significant antitumor activity at concentrations lower than those required for PQR309. researchgate.netresearchgate.netmedchemexpress.comnih.govnih.gov this compound also exhibited favorable pharmacokinetic properties, including minimal brain penetration, which was considered advantageous for targeting systemic tumors. researchgate.netnih.govnih.govuni.lu
Methodological Approaches Employed in Early this compound Investigations
Early investigations into this compound employed a range of biochemical and cellular assays to characterize its activity and understand its mechanism of action. In vitro binding assays were used to determine the compound's affinity (K_i) for various lipid kinases, including PI3Kα (p110α) and mTOR. guidetopharmacology.orgresearchgate.netgoogle.com Cellular assays, such as in-cell Western assays, were crucial for evaluating the compound's ability to inhibit the phosphorylation of key downstream targets in the PI3K/mTOR pathway, such as protein kinase B (PKB/Akt) at Ser473 and ribosomal S6 protein at Ser235/236, in various cancer cell lines like A2058 cells. guidetopharmacology.orgresearchgate.netresearchgate.netnih.govgoogle.com The KINOMEScan platform was also utilized for broader kinase profiling to assess selectivity. researchgate.netgoogle.com Structural analysis and molecular docking simulations were employed to understand the binding poses and interactions of this compound within the catalytic pockets of PI3K and mTOR kinases, highlighting the role of specific structural features like the difluoromethyl-pyrimidine group and the morpholine (B109124) oxygen atom in binding and potency. guidetopharmacology.orgresearchgate.netguidetopharmacology.orgacs.org Furthermore, preclinical efficacy was evaluated in in vivo xenograft models, where the compound's effect on tumor growth was measured. researchgate.netresearchgate.netnih.govnih.govgoogle.com Related research has also utilized this compound as a starting point for developing covalent inhibitors by employing techniques like Covalent Proximity Scanning (CoPS) to target specific cysteine residues in PI3Kα. guidetopharmacology.orgmedchemexpress.commetabolomicsworkbench.orgupol.cz
Overview of Major Research Themes and Scientific Significance of this compound
The major research themes surrounding this compound revolve around its application as a potent inhibitor of the PI3K/mTOR pathway in the context of cancer therapy and as a chemical probe for further drug discovery efforts. Its scientific significance lies in its improved potency and pharmacokinetic profile compared to earlier compounds like PQR309, making it a valuable tool for preclinical studies investigating the therapeutic potential of PI3K inhibition in various cancer types, including ovarian and breast cancer. researchgate.netresearchgate.netguidetopharmacology.orgnih.govnih.govgoogle.com this compound's ability to inhibit multiple PI3K isoforms underscores its potential as a pan-PI3K inhibitor for tumors driven by aberrant activation of this pathway. guidetopharmacology.orggoogle.com Beyond its direct inhibitory activity, this compound has also served as a foundational structure for the development of novel chemical biology tools, such as Proteolysis Targeting Chimeras (PROTACs) designed to selectively degrade specific PI3K isoforms like PI3Kα. metabolomicsworkbench.orgresearchgate.netguidetopharmacology.orghematologyandoncology.netscienceopen.comacs.org This highlights this compound's role not only as a potential therapeutic agent but also as a key component in the design and synthesis of next-generation targeted protein degraders, expanding the strategies for modulating critical signaling proteins in disease. metabolomicsworkbench.orgresearchgate.net
Detailed Research Findings
Research findings have quantitatively characterized this compound's inhibitory profile. In vitro binding assays showed this compound's high affinity for PI3Kα with a K_i of 2.2 nM, demonstrating an almost eight-fold difference in PI3K inhibition compared to PQR309 (K_i for PI3Kα = 17 nM). guidetopharmacology.orgresearchgate.net For mTOR, this compound exhibited a K_i of 32.7 nM, which was approximately two times more potent than PQR309 (K_i for mTOR = 62 nM). guidetopharmacology.orgresearchgate.net
Cellular assays in A2058 cells further supported this compound's potency, with IC_50 values of 17 nM for inhibiting phosphorylated PKB/Akt (Ser473) and 61 nM for inhibiting phosphorylated S6 ribosomal protein (Ser235/236). guidetopharmacology.orgresearchgate.netnih.govgoogle.com this compound also demonstrated potent growth inhibition across a panel of 66 tumor cell lines, showing a median GI_50 of 0.24 μM. guidetopharmacology.orgnih.govgoogle.com This outperformed PQR309, which had a median GI_50 of 0.61 μM in a matched panel. guidetopharmacology.orgnih.gov
Preclinical studies in OVCAR-3 human ovarian cancer xenograft models showed that this compound could achieve better tumor growth inhibition at concentrations approximately eight times lower than PQR309. researchgate.netresearchgate.netnih.govnih.govgoogle.com
Inhibitory Activity of this compound and PQR309
| Compound | Target | Assay Type | Metric | Value (nM) | Reference |
| This compound | PI3Kα | In vitro | K_i | 2.2 | guidetopharmacology.orgresearchgate.netgoogle.com |
| PQR309 | PI3Kα | In vitro | K_i | 17 | guidetopharmacology.orgresearchgate.net |
| This compound | mTOR | In vitro | K_i | 32.7 | guidetopharmacology.orgresearchgate.netgoogle.com |
| PQR309 | mTOR | In vitro | K_i | 62 | guidetopharmacology.orgresearchgate.net |
| This compound | pPKB (S473) | Cellular | IC_50 | 17 | guidetopharmacology.orgresearchgate.netnih.govgoogle.com |
| This compound | pS6 (S235/236) | Cellular | IC_50 | 61 | guidetopharmacology.orgresearchgate.netnih.govgoogle.com |
| This compound | Cancer Cells | Growth Inhib. | GI_50 | 240 (0.24 μM) | guidetopharmacology.orgnih.govgoogle.com |
| PQR309 | Cancer Cells | Growth Inhib. | GI_50 | 610 (0.61 μM) | guidetopharmacology.orgnih.gov |
Properties
CAS No. |
1927857-55-3 |
|---|---|
Molecular Formula |
C16H20F2N8O2 |
Molecular Weight |
394.3868 |
IUPAC Name |
4-(difluoromethyl)-5-(4,6-dimorpholino-1,3,5-triazin-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H20F2N8O2/c17-12(18)11-10(9-20-14(19)21-11)13-22-15(25-1-5-27-6-2-25)24-16(23-13)26-3-7-28-8-4-26/h9,12H,1-8H2,(H2,19,20,21) |
InChI Key |
VZVYLEDIUUZTCW-UHFFFAOYSA-N |
SMILES |
NC1=NC=C(C2=NC(N3CCOCC3)=NC(N4CCOCC4)=N2)C(C(F)F)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PQR514; PQR-514; PQR 514; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Pqr514
Retrosynthetic Analysis and Key Precursors for PQR514 Synthesis
The synthesis of this compound (compound 4) involves the assembly of a central 1,3,5-triazine (B166579) core substituted with morpholine (B109124) groups and a 4-(difluoromethyl)pyrimidin-2-amine (B6150705) moiety. A key intermediate in the synthesis of this compound is 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (compound 9). This intermediate is prepared starting from the commercially available 2,4,6-trichlorotriazine. acs.orgresearchgate.net The retrosynthetic analysis suggests that the this compound scaffold can be constructed by sequentially introducing the morpholine groups and the difluoromethyl-pyrimidine moiety onto the triazine ring.
Another crucial precursor is 4-(difluoromethyl)pyrimidin-2-amine. The synthesis of this building block is essential for accessing this compound and related PI3K inhibitors. A scalable and practical synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231), a related key intermediate for lipid kinase inhibitors, has been reported, starting from 2,2-difluoroacetic anhydride. acs.orgunimi.it While this describes a pyridine (B92270) derivative, it highlights strategies for incorporating the difluoromethyl group into heteroaromatic systems relevant to this compound synthesis. The displacement of the chlorine atom in intermediate 9 by 4-(difluoromethyl)pyrimidin-2-amine is achieved using a Suzuki cross-coupling reaction with a boronic acid pinacol (B44631) ester generated in situ. acs.orgresearchgate.net
Semisynthetic Approaches to this compound and Analogues
Semisynthetic strategies can be employed to generate analogues of this compound by modifying a core structure obtained through synthesis. This compound itself can be considered a follow-up compound to PQR309, representing a modification of a known scaffold. acs.orgresearchgate.net The synthesis of proof-of-concept compounds (5–8) involved replacing one morpholine group of this compound (compound 4) with different substituted morpholines, such as 3-methylmorpholine (B1346471) (in both (S) and (R) configurations), 3-oxa-8-azabicyclo[3.2.1]octane, and 8-oxa-3-azabicyclo[3.2.1]octane. acs.orgresearchgate.net These modifications explore the impact of different substituents on the morpholine ring on the compound's activity and properties.
Semisynthetic approaches are also relevant in the context of developing targeted therapies. For instance, the this compound reversible scaffold has been derivatized to attach an electrophilic moiety (warhead) for covalent inhibition, demonstrating a semisynthetic strategy to enhance target selectivity. medipol.edu.tr This involves modifying the existing this compound structure to introduce new functionalities. The synthesis of 4′-pyridinecarbonyl-substituted renieramycin-type derivatives, starting with a photoredox transformation and esterification, exemplifies semisynthesis applied to natural product scaffolds to generate potential cytotoxic agents. mdpi.com
Total Synthesis Strategies for this compound
Based on the available information, the synthesis of this compound appears to primarily involve the coupling of pre-synthesized key building blocks, specifically the substituted triazine core and the difluoromethyl-pyrimidine moiety. This approach aligns more closely with convergent synthesis rather than a de novo total synthesis starting from very simple precursors. The preparation of the 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine intermediate from 2,4,6-trichlorotriazine and the synthesis of the 4-(difluoromethyl)pyrimidin-2-amine building block are crucial steps that precede the final coupling to form this compound. acs.orgresearchgate.net While a complete "total synthesis" starting from elementary carbon and nitrogen sources is not explicitly detailed in the provided information, the described routes for the key precursors and the final coupling constitute a synthetic strategy for assembling the this compound molecule.
Challenges and Innovations in this compound Synthesis
One of the key challenges in synthesizing compounds like this compound lies in the efficient and scalable preparation of functionalized building blocks, such as the 4-(difluoromethyl)pyrimidin-2-amine. Developing practical procedures that avoid hazardous reagents or expensive starting materials is crucial for large-scale production. acs.orgunimi.it The synthesis of enantiomerically pure morpholine building blocks can also be challenging. researchgate.net
Innovations in the synthesis of intermediates, such as the development of a new, efficient, and scalable strategy for 4-(difluoromethyl)pyridin-2-amine from readily available 2,2-difluoroacetic anhydride, address some of these challenges. acs.orgunimi.it This optimized procedure avoids the use of fluorinating agents and sealed vessels and has been successfully applied for large-scale production. unimi.it The use of Suzuki cross-coupling for joining key fragments is another example of a widely adopted and powerful innovation in chemical synthesis utilized in the preparation of this compound. acs.orgresearchgate.net
Chemical Modifications and Derivatization Strategies of the this compound Scaffold
Chemical modifications and derivatization of the this compound scaffold have been explored to generate analogues with altered properties, such as improved potency or selectivity. The replacement of one morpholine ring with substituted morpholines or bridged morpholines demonstrates a strategy to modulate interaction with the target kinase binding pocket. acs.orgresearchgate.netresearchgate.net Specifically, modifications on the triazine core have led to inhibitors with specific targeting profiles and optimized brain penetration. researchgate.net
Molecular and Cellular Mechanisms of Action of Pqr514
Identification of Molecular Targets and Binding Interactions of PQR514
This compound functions by targeting and binding to specific kinases within the PI3K/mTOR pathway. Its inhibitory activity is primarily directed towards the PI3K isoforms and mTOR kinase. wikipedia.orgmrc.ac.ukmrc.ac.uk
Pan-Inhibition of Phosphoinositide 3-Kinase (PI3K) Isoforms (α, β, δ, γ) by this compound
This compound is described as a potent pan-PI3K inhibitor, demonstrating affinity for all Class I PI3K isoforms: PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. wikipedia.orgmrc.ac.ukguidetopharmacology.orgacs.org This pan-inhibitory activity is a key feature of this compound's mechanism. Research indicates that this compound competitively inhibits ATP binding to PI3K kinases. The compound's structure, specifically its 4-(difluoromethyl)pyrimidin-2-amine (B6150705) moiety, is suggested to optimize hydrophobic interactions within the catalytic pocket of PI3K, contributing to its potency.
Binding affinity studies using techniques like TR-FRET displacement assays have shown excellent affinity for PI3K isoforms. acs.org For PI3Kα (p110α), reported binding Ki values for this compound are in the low nanomolar range, specifically 2.2–4.5 nM. acs.orgresearchgate.net KdELECT assays have confirmed high affinity for PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, with Kd values reported to be less than 7 nM. acs.org
Table 1: this compound Binding Affinity to PI3K Isoforms
| Target | Binding Ki (nM) | Kd (nM) |
| PI3Kα | 2.2–4.5 acs.orgresearchgate.net | < 7 acs.org |
| PI3Kβ | Not specified Ki | < 7 acs.org |
| PI3Kδ | Not specified Ki | < 7 acs.org |
| PI3Kγ | Not specified Ki | < 7 acs.org |
Inhibition of Mechanistic Target of Rapamycin (mTOR) Kinase by this compound
In addition to inhibiting PI3K isoforms, this compound also targets and inhibits mTOR kinase. wikipedia.orgmrc.ac.ukguidetopharmacology.org Like its interaction with PI3K, this compound competitively inhibits ATP binding to mTOR. The presence of the difluoromethyl group in this compound is thought to contribute to improved affinity for mTOR kinase, potentially by acting as a lipophilic hydrogen bond donor. researchgate.net
Reported binding Ki values for mTOR kinase range from 32.7 to 62 nM. acs.orgresearchgate.net While this compound is a potent pan-PI3K inhibitor, its affinity for mTOR is generally lower than for the PI3K isoforms. acs.orgresearchgate.net
Table 2: this compound Binding Affinity to mTOR
| Target | Binding Ki (nM) |
| mTOR | 32.7–62 acs.orgresearchgate.net |
Ligand-Receptor Dynamics and Binding Kinetics of this compound
The binding of this compound to its molecular targets, PI3K and mTOR, involves specific ligand-receptor dynamics. This compound's interaction with the ATP-binding site of these kinases is competitive. Structural analysis, including X-ray crystallography and molecular docking simulations, can provide insights into the binding poses and key interactions. For instance, the morpholine (B109124) oxygen atom of this compound is suggested to align with the solvent-exposed Cys862 residue in PI3Kα, acting as a critical anchor for binding. This interaction is located approximately 11 Å away from the reversible binding site. researchgate.net
While detailed kinetic parameters such as association (kon) and dissociation (koff) rates for this compound binding to PI3K and mTOR isoforms are not extensively provided in the search results, the reported Ki values reflect the equilibrium dissociation constant (Kd), which is the ratio of koff to kon (Kd = koff/kon). csmres.co.uk The low nanomolar Ki values for PI3K and the nanomolar Ki values for mTOR indicate relatively high binding affinity, suggesting a stable interaction with the target kinases. acs.orgresearchgate.net
Downstream Signaling Cascades Modulated by this compound
The inhibition of PI3K and mTOR by this compound leads to the suppression of downstream signaling pathways that are critical for various cellular processes, including proliferation and survival. wikipedia.orgmrc.ac.uknih.goviiarjournals.org Two key downstream effectors modulated by this compound are Akt and S6 ribosomal protein. wikipedia.orgmrc.ac.uk
Modulation of Akt Phosphorylation
Akt, also known as Protein Kinase B (PKB), is a key downstream target of PI3K. PI3K-mediated production of PIP3 leads to the recruitment and activation of Akt. By inhibiting PI3K, this compound disrupts this process, leading to a reduction in Akt phosphorylation. wikipedia.orgmrc.ac.ukacs.org Specifically, this compound has been shown to inhibit the phosphorylation of Akt at Ser473, a site indicative of mTORC2 activity. acs.orgresearchgate.net
Cellular assays, such as in-cell Western assays, are used to evaluate the effect of this compound on Akt phosphorylation. acs.orgresearchgate.net In A2058 melanoma cells, this compound demonstrated an IC50 of 68 nM for inhibiting phosphorylated PKB/Akt (Ser473). probechem.com Another source reported an IC50 of 17 nM for phosphorylated PKB/Akt in A2058 cells. acs.orgresearchgate.netunimi.it
Table 3: this compound Inhibition of Akt Phosphorylation
| Target | Phosphorylation Site | Cell Line | IC50 (nM) |
| PKB/Akt Phosphorylation | Ser473 | A2058 cells | 68 probechem.com |
| PKB/Akt Phosphorylation | Not specified | A2058 cells | 17 acs.orgresearchgate.netunimi.it |
Regulation of S6 Ribosomal Protein Phosphorylation
Ribosomal protein S6 (rpS6) is a component of the 40S ribosomal subunit and its phosphorylation is regulated by the PI3K/mTOR pathway, primarily through S6 kinases (S6K), which are downstream of mTORC1. mdpi.comsdbonline.orgnih.govfrontiersin.org Inhibition of mTOR by this compound leads to reduced activation of S6K, consequently decreasing the phosphorylation of S6 ribosomal protein. wikipedia.orgmrc.ac.uk Phosphorylation of S6 at residues like Ser235/236 is commonly used as a readout of mTORC1 activity. acs.orgresearchgate.netfrontiersin.org
This compound has been shown to inhibit the phosphorylation of S6 ribosomal protein at Ser235/236 in cellular assays. acs.orgresearchgate.netprobechem.com In A2058 cells, this compound exhibited an IC50 of 17 nM for inhibiting phosphorylated S6 ribosomal protein (pS6, Ser235/236). probechem.com Another source reported an IC50 of 61 nM for phosphorylated S6 in A2058 cells. acs.orgresearchgate.netunimi.it
Table 4: this compound Inhibition of S6 Ribosomal Protein Phosphorylation
| Target | Phosphorylation Site | Cell Line | IC50 (nM) |
| Phosphorylated S6 ribosomal protein (pS6) | Ser235/236 | A2058 cells | 17 probechem.com |
| Phosphorylated S6 | Not specified | A2058 cells | 61 acs.orgresearchgate.netunimi.it |
Cellular Responses and Phenotypic Changes Induced by this compound in in vitro Models
In various in vitro models, this compound has been shown to induce significant cellular responses, particularly in cancer cell lines biocat.comprobechem.commedchemexpress.comunibas.ch. Its primary effects include the inhibition of cell proliferation and modulation of the cell cycle, leading to cell death.
Inhibition of Cancer Cell Proliferation in Cell Lines
This compound is a potent inhibitor of cancer cell proliferation medchemexpress.combiocat.commedchemexpress.comtargetmol.com. Studies have evaluated its growth inhibitory effects across a panel of tumor cell lines, demonstrating activity in the low micromolar range probechem.com. For instance, this compound exhibits growth inhibition in vitro across a panel of 66 tumor cells with a GI50 of 0.25 µM probechem.com. It has shown effectiveness against various breast cancer cell lines due to its potent inhibition of the PI3K pathway . This compound has also demonstrated superiority in suppressing cancer cell proliferation compared to its predecessor, PQR309, in cellular assays researchgate.netnih.govunifr.ch.
Below is a table summarizing representative in vitro potency data for this compound:
| Target/Cell Line | Assay | Metric | Value | Citation |
| PI3Kα (p110α) | In vitro binding | Ki | 2.2–4.5 nM | researchgate.net |
| mTOR | In vitro binding | Ki | 33–62 nM | researchgate.net |
| A2058 melanoma cells | pS6 inhibition | IC50 | 17 nM | probechem.com |
| A2058 cells | Phospho-PKB Ser473 inhibition | IC50 | 68 nM | probechem.com |
| Panel of 66 tumor cells | Growth inhibition | GI50 | 0.25 µM | probechem.com |
Induction of Apoptosis and Cell Cycle Modulation in Experimental Systems
This compound has been linked to the induction of apoptosis and modulation of the cell cycle in experimental systems molnova.com. The PI3K/Akt/mTOR pathway, which this compound targets, plays a critical role in regulating cell cycle progression, survival, and apoptosis mdpi.comresearchgate.net. Inhibition of this pathway by compounds like this compound can lead to cell cycle arrest and programmed cell death mdpi.comresearchgate.net. While specific detailed data on this compound's direct induction of apoptosis and cell cycle effects are not extensively detailed in the provided snippets beyond its general classification and the pathway it targets, the inhibition of PI3K/mTOR is a well-established mechanism for inducing these effects in cancer cells mdpi.comresearchgate.netresearchgate.net. Studies on related compounds targeting the PI3K/Akt/mTOR pathway have shown induction of cell death in dividing cells, resulting in a decrease in cells in the G2/M phase and an increase in the apoptotic cell population mdpi.com.
Transcriptomic and Proteomic Profiling of this compound-Treated Cells
Transcriptomic and proteomic profiling can provide comprehensive insights into the cellular impact of this compound treatment unibas.ch. Multi-omics profiling, including transcriptomics and proteomics, can be used to identify confounding factors in cell lines, such as PTEN status or PI3Kα mutations . Global proteome analysis has been performed in studies involving compounds with the this compound core to assess their impact on protein levels, including PIK3CA and PIK3CB rsc.org. These analyses support findings from other methods, confirming the selective degradation or inhibition of target proteins rsc.org. Transcriptome profiling using high-resolution microarray platforms has been used in related cancer research to identify genes with altered expression that correlate with treatment response researchgate.net.
Subcellular Localization and Trafficking of this compound in Experimental Cells (If applicable from inferred results)
Information regarding the specific subcellular localization and trafficking of this compound in experimental cells is not explicitly detailed in the provided search results. While studies mention its interaction with kinases at the ATP-binding site researchgate.net, which implies intracellular presence, the precise mechanisms of its uptake, distribution within organelles, or efflux are not described. Related research on PI3K inhibitors and PROTACs derived from the this compound core discusses cellular inhibitory activity and target engagement within cells researchgate.netnih.govaacrjournals.org, but this does not provide specific details on the compound's journey within the cell.
Pharmacological and Biological Activities of Pqr514 in Preclinical Models
In vitro Biological Activity Spectrum of PQR514
This compound has been extensively characterized for its in vitro biological activity, demonstrating potent inhibition of key enzymes in the PI3K/mTOR pathway and significant antiproliferative effects across various cancer cell lines. researchgate.netacs.orgresearchgate.netacs.org
Enzyme Inhibition/Activation Profiles
This compound functions as a potent selective pan-PI3K inhibitor. probechem.com In vitro binding assays have shown excellent affinity for Class I PI3Ks, with Kd values below 7 nM for PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. acs.org It also demonstrates good affinity for mTOR kinase, with a Ki value of 32.7 nM, showing approximately two times greater potency on mTOR compared to PQR309. acs.orgresearchgate.net The compound competitively inhibits ATP binding to both PI3K and mTOR kinases, thereby suppressing downstream signaling pathways crucial for cancer cell proliferation and survival. The difluoromethyl-pyrimidine group in this compound is thought to optimize hydrophobic interactions within the catalytic pocket of PI3K, enhancing its potency.
Further specificity profiling using the KINOMEScan platform, screening against over 400 protein and lipid kinases, revealed negligible interference with protein kinase activities at a concentration of 10 μM, indicating a high degree of selectivity. acs.orgprobechem.comresearchgate.net this compound also showed half-maximal inhibitory concentrations (IC50) greater than 100 μM for tested cytochrome P450 (CYP) isoenzymes (CYP1A2, CYP2C19, CYP2D6, and CYP3A4), highlighting a low potential for CYP-mediated drug interactions. acs.org
Here is a summary of key enzyme inhibition data:
| Enzyme Target | Assay Type | This compound Affinity/Potency | Reference |
| PI3Kα (p110α) | Ki (in vitro binding) | 2.2 nM acs.orgresearchgate.net | acs.orgresearchgate.net |
| PI3Kα/β/δ/γ | Kd (KINOMEScan) | < 7 nM acs.org | acs.org |
| mTOR | Ki (in vitro binding) | 32.7 nM acs.orgresearchgate.net, 33 nM probechem.com | acs.orgresearchgate.netprobechem.com |
| Phosphorylated S6 ribosomal protein (pS6, Ser235/236) (mTORC1 activity) | IC50 (A2058 cells) | 61 nM acs.orgresearchgate.net, 68 nM probechem.com | acs.orgresearchgate.netprobechem.com |
| Phosphorylated PKB/Akt (Ser473) (mTORC2 activity) | IC50 (A2058 cells) | 17 nM acs.orgresearchgate.net, 17 nM , 68 nM probechem.com | acs.orgresearchgate.netprobechem.com |
| Protein Kinases (KINOMEScan panel) | Inhibition at 10 μM | Negligible interference acs.orgprobechem.comresearchgate.net | acs.orgprobechem.comresearchgate.net |
| CYP1A2, CYP2C19, CYP2D6, CYP3A4 | IC50 | > 100 μM acs.org | acs.org |
Receptor Agonism/Antagonism in Cell-Based Assays
While the primary mechanism of action for this compound involves enzyme inhibition, its effects on downstream signaling pathways are assessed in cell-based assays. In A2058 melanoma cells, this compound effectively inhibits the phosphorylation of key proteins in the PI3K/mTOR pathway. It shows IC50 values of 61 nM (or 68 nM) for phosphorylated S6 ribosomal protein (pS6), a marker of mTORC1 activity, and 17 nM (or 68 nM) for phosphorylated PKB/Akt (Ser473), indicating inhibition of mTORC2 activity. acs.orgresearchgate.netprobechem.com These results demonstrate the compound's ability to modulate signaling downstream of PI3K and mTOR in a cellular context.
Evaluation in Cancer Cell Line Panels
This compound has been evaluated for its antiproliferative activity across a panel of cancer cell lines. In a panel of 66 tumor cell lines, this compound demonstrated potency with a mean half-maximal growth inhibition (GI50) of 0.25 μM. acs.orgprobechem.com A comparison with the structurally related compound PQR309 in a matched panel of 44 cell lines highlighted the superiority of this compound, which showed a GI50 of 0.24 μM compared to approximately 1 μM for PQR309. acs.org This indicates that this compound is more potent in suppressing the proliferation of a broad spectrum of cancer cells in vitro.
Here is a summary of cancer cell line panel data:
| Assay Type | Cell Line Panel | This compound Potency (Mean GI50) | Reference |
| Growth Inhibition | 66 tumor cell lines (NTRC Oncolines panel) | 0.25 μM acs.orgprobechem.com | acs.orgprobechem.com |
| Growth Inhibition (Comparison with PQR309) | Matched 44 cell line panel | 0.24 μM acs.org | acs.org |
Immunomodulatory Effects in Isolated Immune Cells (If applicable from inferred results)
Based on the provided search results, there is no direct information detailing the specific immunomodulatory effects of this compound in isolated immune cells. While the PI3K pathway is involved in immune cell function researchgate.net, and some studies discuss the immunomodulatory effects of other PI3K/HDAC inhibitors or targeted therapies in the context of combination with immunotherapy researchgate.netgoogle.com, the available data does not explicitly describe this compound's direct impact on isolated immune cells. Therefore, specific data on immunomodulatory effects in isolated immune cells cannot be presented based on the provided sources.
In vivo Proof-of-Concept Studies in Experimental Animal Models (Focus on mechanistic outcomes)
Preclinical in vivo studies have been conducted to evaluate the efficacy and mechanistic outcomes of this compound, particularly in xenograft models. researchgate.netacs.orgnih.govacs.orgprobechem.commedchemexpress.commedchemexpress.comupol.czacs.org
Efficacy in OVCAR-3 Xenograft Models
This compound has demonstrated significant antitumor activity in the OVCAR-3 human ovarian cancer xenograft model in BALB/c nude mice. researchgate.netnih.govunimi.itprobechem.commedchemexpress.commedchemexpress.comtargetmol.commedchemexpress.com Studies have shown that this compound treatment resulted in significant tumor growth inhibition compared to control groups. targetmol.com Notably, this compound achieved significant antitumor activity at concentrations approximately eight times lower than those required for PQR309 in the same model. researchgate.netacs.orgnih.govunimi.itmedchemexpress.commedchemexpress.comacs.org One study reported an 80% tumor volume reduction at a dose of 10 mg/kg of this compound, compared to a 40% reduction for PQR309 at 30 mg/kg. This highlights the improved in vivo potency of this compound.
The mechanistic outcomes observed in these in vivo studies are consistent with this compound's role as a PI3K/mTOR inhibitor. While specific detailed mechanistic data (e.g., changes in phosphorylation levels of downstream targets in tumor tissue) from the in vivo OVCAR-3 model were not extensively detailed in the provided snippets beyond the general mechanism of PI3K/mTOR inhibition leading to reduced proliferation, the observed tumor growth inhibition is a direct outcome of the compound's activity on the PI3K/mTOR pathway within the tumor microenvironment. researchgate.netnih.govmedchemexpress.com The favorable pharmacokinetic profile of this compound, including high plasma exposure and low clearance, along with minimal brain penetration, supports its evaluation as a candidate for treating systemic tumors. researchgate.netnih.gov
Here is a summary of OVCAR-3 xenograft efficacy data:
| Model | Treatment | Outcome | Comparison to PQR309 | Reference |
| OVCAR-3 xenograft (BALB/c nude mice) | This compound (e.g., 6.3 mg/kg, 10 mg/kg) | Significant antitumor activity; Tumor growth inhibition. researchgate.netnih.govunimi.itprobechem.commedchemexpress.commedchemexpress.comtargetmol.commedchemexpress.com 80% tumor volume reduction (at 10 mg/kg). | Effective at concentrations ~8-fold lower than PQR309. researchgate.netacs.orgnih.govunimi.itmedchemexpress.commedchemexpress.comacs.org Superior tumor growth inhibition at a lower dose. researchgate.net | researchgate.netacs.orgnih.govunimi.itresearchgate.netprobechem.commedchemexpress.commedchemexpress.comtargetmol.commedchemexpress.comacs.org |
Modulation of Biological Markers in Animal Systems
Studies in animal models have provided insights into the modulation of biological markers following administration of this compound. In the OVCAR-3 xenograft model in BALB/c nude mice, treatment with this compound led to significant antitumor activity, which is a key biological outcome reflecting the modulation of proliferation and survival pathways within the tumor environment. acs.orgresearchgate.netprobechem.comtargetmol.commedchemexpress.comacs.org While direct measurement of specific intracellular biological markers within the tumors in these in vivo studies is not extensively detailed in the provided snippets, the observed tumor growth inhibition serves as a primary indicator of this compound's biological effect on cancer cell populations within a living system.
Furthermore, changes in systemic biological markers have been noted in the context of PI3K inhibition. A rise in insulin (B600854) and glucose plasma levels is considered a reliable marker for the on-target action of PI3Kα inhibitors. acs.orgresearchgate.netunimi.it This systemic response indicates the engagement of the PI3K pathway in metabolic regulation in the host animals. While this compound is a pan-PI3K inhibitor, this class effect on metabolic markers is relevant to its systemic biological impact.
Systemic Biological Responses to this compound Administration in Experimental Animals
Administration of this compound in experimental animals has demonstrated significant systemic biological responses, primarily in the context of its antitumor efficacy and pharmacokinetic profile. In the OVCAR-3 xenograft model, this compound treatment resulted in significant inhibition of tumor growth compared to control mice. targetmol.com This significant antitumor activity represents a major systemic biological response to this compound administration.
Pharmacokinetic studies in male C57BL/6J mice following a single oral dose of this compound (10 mg/kg) showed that the compound reached maximum concentrations in plasma after 1 hour and in brain and thigh muscles after 30 minutes. targetmol.com The maximum concentrations observed were 3282 ng/mL in plasma, 1023 ng/g in brain, and 1808 ng/g in thigh muscle. targetmol.com This distribution pattern, including the relatively lower concentration in the brain, indicates a favorable pharmacokinetic profile for the treatment of systemic tumors with minimal brain penetration. acs.orgresearchgate.netnih.govmedchemexpress.comresearchgate.netacs.orgunibas.ch
Importantly, in the OVCAR-3 xenograft studies, this compound was reported to be well tolerated at the tested dose, with no significant body weight loss observed in the mice. acs.orgacs.org This suggests a favorable systemic tolerability profile in experimental animals at therapeutically relevant concentrations.
Comparative Analysis of this compound Biological Activity with Related Compounds (e.g., PQR309)
This compound has been extensively compared to its predecessor, PQR309, highlighting its enhanced biological activity. In vitro studies across a panel of 66 tumor cells demonstrated that this compound exhibited potency with a mean half-maximal growth inhibition (GI₅₀) of 0.25 μM. acs.orgprobechem.com In a matched panel of 44 cell lines, this compound showed superiority in suppressing cancer cell proliferation compared to PQR309 (GI₅₀ ~1 μM) and PQR530 (GI₅₀ ~0.4 μM), with a GI₅₀ of 0.24 μM. acs.org
Cellular assays further confirmed the superior activity of this compound. This compound inhibited phosphorylated PKB/Akt (Ser473) and phosphorylated S6 (Ser235/236) in A2058 cells with IC₅₀ values of 17 nM and 61 nM, respectively. acs.orgprobechem.comresearchgate.net Compared to PQR309, this compound was approximately eight times more potent in inhibiting PI3Kα (Kᵢ of 2.2 nM for this compound vs. 17 nM for PQR309) and two times more potent on mTOR (Kᵢ of 32.7 nM for this compound vs. 62 nM for PQR309). acs.orgresearchgate.net
The enhanced potency of this compound translated into superior antitumor activity in vivo. In the OVCAR-3 xenograft model, this compound demonstrated significant antitumor activity at concentrations approximately eight times lower than those required for PQR309. acs.orgresearchgate.netnih.govmedchemexpress.comacs.orgmedchemexpress.comresearchgate.netacs.org Treatment with this compound at 6.3 mg/kg resulted in a mean tumor size of 397 mm³ on day 45, while PQR309 at an eight times higher dose (50 mg/kg) resulted in a mean tumor size of 571 mm³. acs.orgacs.org Tumor weight analysis was consistent with the tumor volume data, showing that this compound significantly inhibited tumor growth compared to vehicle-treated mice. acs.org
The improved potency of this compound is attributed, in part, to its difluoromethyl-pyrimidine group, which optimizes hydrophobic interactions with the catalytic pocket of PI3K, enhancing binding affinity. acs.org Computational studies have provided rational insights into the mechanisms by which this compound exhibits superior PI3K inhibitory activities over PQR309, identifying key residues that mediate the higher-affinity binding of this compound. patsnap.com
The comparative data from the OVCAR-3 xenograft model are summarized in the table below:
| Compound | Dose (mg/kg) | Mean Tumor Volume on Day 45 (mm³) |
| Vehicle Control | - | 1031 acs.org |
| PQR309 | 50 | 571 acs.orgacs.org |
| This compound | 6.3 | 397 acs.orgacs.org |
This comparative analysis underscores this compound's potential as a more potent and effective PI3K inhibitor in preclinical settings compared to PQR309.
Structure Activity Relationship Sar and Structural Biology of Pqr514
Elucidation of Key Pharmacophores within the PQR514 Structure
The structure-activity relationship studies of this compound and its related compounds have been crucial in identifying the key pharmacophores responsible for its potent PI3K and mTOR inhibitory activity. The 4-(difluoromethyl)pyrimidin-2-amine (B6150705) moiety has been highlighted as an optimized binding module for PI3K. acs.orgresearchgate.net This group is proposed to enhance hydrophobic interactions within the catalytic pocket of PI3K, contributing to increased potency.
Another important structural feature is the dimorpholine-substituted triazine core. nih.gov This scaffold, also present in PQR309, contributes to the affinity for both PI3K and mTOR kinases. nih.gov The morpholine (B109124) oxygen atom is suggested to play a role in selective binding to PI3Kα by aligning with the solvent-exposed Cys862 residue, which is approximately 11 Å away from the morpholine oxygen in this compound. nih.gov This interaction is considered a critical anchor for binding.
Computational analyses have further elucidated the binding mechanisms. Energy decomposition analysis indicates that electrostatic energy is a major contributor to the binding affinity differences observed between this compound (compound 4) and its predecessor, PQR309 (compound 1). patsnap.com Specific residues within the PI3K binding site, including ASP841, TYR867, ASP964, and LYS833, have been identified as "hot-spot" residues that mediate the optimal and higher-affinity binding of this compound to PI3K. patsnap.com "Warm-spot" residues like ASP836, SER806, ASP837, and LYS808 also contribute to this enhanced binding. patsnap.com
Design and Synthesis of this compound Analogues for SAR Studies
The development of this compound involved the design and synthesis of various analogues to systematically explore the structure-activity relationships. acs.orgsci-hub.se This process aimed to identify modifications that would improve potency, selectivity, and pharmacokinetic properties. acs.org
Analogues bearing the 4-(difluoromethyl)pyrimidin-2-amine moiety were synthesized and evaluated. acs.orgresearchgate.net These studies confirmed this moiety as an optimized binding module compared to the trifluoromethyl-pyridine group present in earlier compounds like PQR309. acs.org Compounds with the difluoromethyl-pyrimidine structure, including this compound, showed improved potency both in vitro and in cellular assays. acs.orgresearchgate.net
Further SAR studies involved modifications to the triazine core and the attached morpholine groups. nih.govsci-hub.se For instance, replacing an unsubstituted morpholine with a (S)-methyl substituted morpholine or an ethylene (B1197577) bridged-morpholine in related triazine compounds did not increase mTOR selectivity. nih.govresearchgate.net However, the introduction of 3-methylmorpholines has been shown in other studies to potentially enhance potency and selectivity profiles over closely related kinase family members, although the effects are not always additive and stereochemistry can be critical. researchgate.net
The synthesis of these analogues often involves multi-step procedures, utilizing reactions such as Suzuki cross-coupling for incorporating the difluoromethyl-pyrimidine moiety. researchgate.net
Impact of Substituent Modifications on this compound Activity (e.g., difluoromethyl-pyrimidine moiety)
The introduction of the 4-(difluoromethyl)pyrimidin-2-amine moiety in this compound (compound 4) significantly impacted its activity compared to compounds with a trifluoromethyl-pyridine motif (like PQR309, compound 1). acs.orgpatsnap.com this compound was found to be approximately eight times more potent against PI3K than PQR309. patsnap.com This enhanced potency is attributed, in part, to the optimized binding interactions mediated by the difluoromethyl-pyrimidine group within the PI3K catalytic pocket.
The difluoromethyl group itself is noted for its versatility in kinase inhibitor design, allowing for the fine-tuning of compound properties. researchgate.net Computational studies investigating the differential inhibitory mechanisms between this compound and PQR309 revealed a synergistic cooperativity effect between the defluorination of the trifluoromethyl group and the pyridine-to-pyrimidine ring interconversion, contributing to this compound's superior activity. patsnap.com
Modifications to other parts of the molecule, such as the morpholine substituents on the triazine ring, also influence activity and selectivity. While simple methyl substitution on a morpholine ring in related compounds did not always increase mTOR selectivity, the precise positioning and stereochemistry of substituents can be critical for modulating potency and selectivity profiles across the kinome. researchgate.net
Stereochemical Influences on this compound Biological Activity (If applicable from inferred results)
While the provided search results discuss the importance of stereochemistry in the biological activity of other compound classes orcid.orgmdpi.com, and mention that the precise stereochemistry of methyl-substituted morpholines can be critical for potency and selectivity in kinase inhibitors researchgate.net, there is no explicit data detailing the direct influence of stereochemistry on the biological activity of this compound itself based on inferred results from the searches. The structure of this compound as 4-(difluoromethyl)-5-(4,6-dimorpholino-1,3,5-triazin-2-yl)pyrimidin-2-amine does not inherently contain a chiral center within the core structure or the attached morpholine rings. However, if analogues with chiral substituents were synthesized during SAR studies, their stereochemistry would likely play a role, as observed with other kinase inhibitors bearing substituted morpholines. researchgate.net
Co-crystallography and Cryo-EM Studies of this compound-Target Complexes
Co-crystallography and Cryo-EM studies are valuable techniques for understanding the binding mode and interactions of inhibitors with their target proteins at a high resolution.
While direct co-crystal structures of this compound bound to its targets (PI3K or mTOR) are not explicitly detailed as available PDB entries for this compound itself in the search results, related structural information is available. The coordinates of PQR530, a structurally similar triazine derivative, bound to the PI3Kα catalytic subunit p110α are available (PDB ID 6OAC). acs.orgacs.org This structure has been utilized in computational modeling studies to understand the binding of this compound and its analogues. acs.orgethz.ch
An overlay of eight PI3Kα-inhibitor crystal structures, including one based on this compound (PDB ID 6OAC), has shown that the position and orientation of the Cys862 side chain in PI3Kα are conserved across different inhibitor complexes. nih.govethz.ch This conserved cysteine is located about 11 Å from the solvent-exposed morpholine oxygen of this compound, highlighting its potential as a target for covalent modification strategies based on the this compound scaffold. nih.govethz.ch
Cryo-EM has been employed to study the conformational changes in PI3Kα upon inhibition and activation, providing insights into the dynamic nature of the target. acs.orgx-mol.net While a specific cryo-EM structure of this compound bound to its target is not explicitly mentioned, cryo-EM is a relevant technique for resolving binding interactions with kinases like mTOR, which this compound also inhibits. nih.gov
Conformational Analysis of this compound in Solution and Bound States
Understanding the conformational preferences of this compound in solution and when bound to its targets is important for rationalizing its binding affinity and selectivity.
Computational modeling studies have been performed to investigate the interactions of this compound and its analogues with the ATP-binding site of kinases like mTOR and PI3Kα. acs.org These studies can provide insights into the favored conformations of the inhibitor when bound to the protein. For instance, computational modeling for this compound and a related compound suggested that both morpholine conformations could bind to mTOR's solvent-exposed region, while only one conformation was accommodated in the ATP-binding site of PI3Kα due to steric clashes. acs.org
The flexibility of a molecule can influence its selectivity, as a more flexible scaffold might be a disadvantage when isoenzyme selectivity is required. rsc.org While not specifically focused on this compound, conformational analysis of other inhibitors has revealed significant conformational shifts upon binding to their targets. rsc.org Such analyses, potentially involving techniques like solution-phase NMR and DFT calculations, could provide valuable information about the conformational behavior of this compound and how it adapts to the binding pockets of PI3K and mTOR isoforms.
The binding of this compound to PI3K has been shown to induce structural changes in the kinase that favor inhibitor binding at the active site. patsnap.com This suggests an induced-fit mechanism, where the conformation of both the inhibitor and the protein change upon binding.
Below is a table summarizing the activity data for this compound and related compounds mentioned in the text:
| Compound | Description | Ki (p110α) (nM) | Ki (mTOR) (nM) | Cellular Activity (e.g., IC50 pPKB/Akt) (nM) | Cellular Activity (e.g., IC50 pS6) (nM) | Source |
| This compound (4) | Difluoromethyl-pyrimidine moiety | 2.2 researchgate.net | 32.7 researchgate.net | 17 acs.orgresearchgate.net | 61 acs.orgresearchgate.net | acs.orgresearchgate.net |
| PQR309 (1) | Trifluoromethyl-pyridine moiety | 17 researchgate.net | 62 researchgate.net | ~1 μM (GI50) acs.org | - | acs.orgresearchgate.net |
| Compound 3 | Potent PI3K, not mTOR | - | - | - | - | acs.org |
| PQR530 | Structurally related triazine | ~0.4 μM (GI50) acs.org | - | - | - | acs.org |
Note: Cellular activity values (IC50 or GI50) are reported as found in the sources and may represent different assays or endpoints (e.g., phosphorylated PKB/Akt, phosphorylated S6, or cell growth inhibition).
Computational and Theoretical Studies of Pqr514
Molecular Docking and Dynamics Simulations of PQR514-Target Interactions
Molecular docking and dynamics simulations have been extensively employed to understand how this compound interacts with its intended biological targets. Computational studies, including molecular docking, were utilized to investigate the binding of this compound to its targets. Docking studies specifically revealed key interactions with the active site of TORC1/2. Molecular docking and dynamics simulations were performed to understand the binding mode and conformational changes that occur upon this compound binding to mTOR kinase. Furthermore, molecular dynamics simulations were used to explore the stability of the this compound-target complex. Molecular docking was also mentioned in the context of understanding interactions when developing QSAR models.
Prediction of ADME Parameters in in silico Models
In silico models have been used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) parameters of this compound. In silico ADME prediction for this compound showed favorable pharmacokinetic properties. These favorable properties include good oral absorption and blood-brain barrier permeability. This compound has been described as a brain-penetrant and orally bioavailable compound in preclinical models. In silico ADME predictions also suggested that this compound possesses moderate clearance and a reasonable half-life. These predicted pharmacokinetic characteristics support its potential for oral administration.
De Novo Design of this compound Analogues using Computational Methods
Computational methods, specifically de novo design, have been utilized in the effort to develop new compounds related to this compound. De novo design was employed to design novel analogues of this compound. These de novo design approaches have generated potential next-generation inhibitors. This computational strategy allows for the design of new molecular structures with desired properties based on the understanding of the target site and the characteristics of the lead compound, this compound.
QSAR Modeling of this compound and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to this compound and its derivatives. QSAR models were developed to correlate the structural features of this compound derivatives with their biological activity. These models are valuable tools that aid in the prediction of the potency of related compounds based on their chemical structure.
Machine Learning Applications in this compound Research
Based on the available search results, information regarding the direct application of machine learning techniques specifically in this compound research was not found.
Analytical Methodologies for Pqr514 in Research Settings
Chromatographic Techniques for PQR514 Quantification in Biological Research Samples
Chromatographic techniques, particularly in conjunction with mass spectrometry, are fundamental for the accurate quantification of this compound in complex biological research samples such as plasma, brain, and muscle tissues. Liquid chromatography-mass spectrometry (LC-MS) has been utilized to extract and quantify this compound from these matrices at various time points following administration in experimental models. unimi.itresearchgate.netresearchgate.net This allows researchers to determine the pharmacokinetic profile of this compound, including parameters such as maximum concentration (Cmax) and time to reach maximum concentration (Tmax) in different tissues. researchgate.net
For instance, studies in male C57BL/6J mice administered this compound orally at 10 mg/kg have shown specific concentration profiles in plasma, brain, and thigh muscle over time. unimi.itresearchgate.net
| Tissue | Cmax (ng/mL) | Tmax (h) |
|---|---|---|
| Plasma | 3282 | 1.0 |
| Brain | 1023 | 0.5 |
| Thigh Muscle | 1808 | 0.5 |
Table 1: Pharmacokinetic Parameters of this compound in Male C57BL/6J Mice Tissues after Oral Administration (10 mg/kg p.o.). researchgate.net
High-performance liquid chromatography (HPLC) is also a standard technique used in the research of this compound and related compounds, often employed for determining the purity of synthesized intermediates and final compounds. nih.govacs.orgunimi.it The integration of UPLC with mass spectrometry (UPLC-QToF-MS/MS) represents an advanced chromatographic-mass spectrometric approach capable of detailed compound analysis and metabolite profiling, highlighting the role of UPLC in separating complex mixtures prior to MS detection. samipubco.com
Spectroscopic Methods for this compound Structural Elucidation in Research Intermediates
Spectroscopic methods play a vital role in confirming the chemical structure of this compound and its research intermediates during the synthesis and development process. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is commonly used to obtain detailed information about the molecular structure, connectivity, and functional groups of synthesized compounds. researchgate.net ¹⁹F NMR can also be particularly useful for compounds containing fluorine atoms, such as this compound which bears a difluoromethyl-pyrimidine moiety. researchgate.netresearchgate.net
Mass spectrometry, while also a chromatographic detector, provides essential spectroscopic data in the form of mass-to-charge ratios, which are critical for determining the molecular weight and elemental composition of this compound and its derivatives. unimi.itresearchgate.netresearchgate.netnih.govacs.orgsamipubco.comresearchgate.net High-resolution mass spectrometry (HRMS) offers increased accuracy in mass measurements, aiding in the confirmation of molecular formulas. unimi.itresearchgate.net X-ray diffraction analysis provides definitive three-dimensional structural information for crystalline intermediates, confirming their solid-state structure. unimi.it
Computational approaches are also employed alongside experimental spectroscopic data to investigate the binding modes and structural changes induced by this compound upon interaction with its targets, such as PI3Kα. patsnap.com These studies utilize computational modeling to provide insights into the molecular mechanisms underlying the compound's activity, complementing the data obtained from experimental spectroscopic techniques. patsnap.com
Mass Spectrometry Applications in this compound Metabolite Profiling in Experimental Systems
Mass spectrometry is indispensable for the identification and characterization of metabolites of this compound generated in experimental systems, such as in vivo studies or in vitro metabolic stability assays. Metabolite profiling using MS-based techniques allows researchers to understand how this compound is transformed biochemically, providing insights into its metabolic pathways. samipubco.com
Techniques such as LC-MS and LC-HRMS are applied to analyze biological samples (e.g., liver microsomes, hepatocytes, or in vivo samples) incubated with this compound to detect and identify potential metabolites based on their mass-to-charge ratios and fragmentation patterns. researchgate.net The use of triple quadrupole mass spectrometers (e.g., TSQ Quantum Discovery Max) equipped with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) interfaces is common for quantitative analysis and metabolite identification. researchgate.net UPLC-QToF-MS/MS systems offer high sensitivity and mass accuracy, facilitating comprehensive metabolite profiling. samipubco.com
Understanding the metabolic fate of this compound is crucial in preclinical research for assessing its stability and identifying potential active or inactive metabolites. While specific detailed metabolite profiles for this compound from the searches are not extensively provided, the application of these MS techniques is standard practice in the research and development of drug candidates like this compound.
Development of Biosensors and Reporter Assays for this compound Activity in Research
Biosensors and reporter assays are valuable tools for assessing the cellular activity of this compound, particularly its effects on the PI3K/mTOR signaling pathway. These assays can provide dynamic and real-time information about the compound's impact on intracellular signaling events. researchgate.netmdpi.comresearchgate.net
Fluorescent reporters and biosensors are designed to detect and report on the presence, activity, or conformation of target molecules, such as protein kinases, through changes in fluorescence properties. mdpi.comresearchgate.net Genetically-encoded biosensors, often utilizing Förster Resonance Energy Transfer (FRET), can be transfected into cells to monitor kinase activity in living systems. researchgate.netmdpi.comresearchgate.net These biosensors consist of a substrate sequence recognized by the kinase and fluorescent proteins that change their FRET efficiency upon phosphorylation. mdpi.com
Reporter assays, such as in-cell Western assays, are also used to quantify the phosphorylation status of downstream targets of the PI3K/mTOR pathway (e.g., phosphorylated S6 ribosomal protein and phosphorylated Akt) following treatment with this compound. unimi.itresearchgate.netresearchgate.net Changes in the levels of these phosphoproteins serve as indicators of this compound's inhibitory activity in a cellular context. unimi.itresearchgate.netresearchgate.net Nano Bioluminescence Resonance Energy Transfer (NanoBRET) experiments have also been employed to confirm the involvement of specific amino acid residues, like Cys862 in PI3Kα, in the action of related covalent inhibitors, a methodology applicable to studying interactions with this compound or its derivatives. medipol.edu.tr
Isotopic Labeling Strategies for this compound Tracing in Research Studies
Isotopic labeling is a powerful technique used in research to trace the movement, distribution, and metabolism of compounds like this compound within biological systems. creative-proteomics.comcea.frnih.gov This involves replacing one or more atoms in the molecule with an isotope of the same element, which can be either stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C). creative-proteomics.comcea.fr
Stable isotopes are particularly useful for long-term tracing and metabolic investigations due to their non-radioactive nature. creative-proteomics.com They can be detected using mass spectrometry, allowing for the differentiation of labeled and unlabeled compounds and their metabolites. Stable isotope labeling in cell culture (SILAC) is a metabolic labeling technique used in proteomics that can be adapted to study the effects of compounds on protein synthesis and degradation, providing an indirect method to assess the cellular impact of this compound. nih.gov Pulsed SILAC allows for temporal analysis of protein dynamics. nih.gov
Advanced Research Applications and Methodological Contributions of Pqr514
PQR514 as a Chemical Probe for Biological Pathway Elucidation
This compound functions as a high-quality chemical probe for dissecting the complexities of the PI3K-mTOR signaling pathway researchgate.netresearchgate.netrsc.org. By potently inhibiting multiple class I PI3K isoforms and showing affinity for mTOR, this compound allows researchers to investigate the roles of these kinases in various cellular processes, including cell growth, proliferation, and survival researchgate.netunimi.it. Studies using this compound have helped to differentiate the impact of inhibiting different components of this crucial pathway. For instance, research has utilized this compound to develop covalent inhibitors targeting specific PI3K isoforms, such as PI3Kα, to better understand isoform-specific functions and overcome limitations associated with pan-inhibition rsc.orgaacrjournals.org. The ability of this compound to engage with the ATP-binding site of PI3K and mTOR makes it a valuable tool for studying kinase-inhibitor interactions and the downstream effects on phosphorylation of key proteins like PKB/Akt and S6 ribosomal protein acs.orgresearchgate.net.
This compound as a Tool for Target Validation Studies
This compound's potent and selective inhibition of PI3K isoforms and mTOR makes it a valuable tool for validating these kinases as therapeutic targets, particularly in cancer researchgate.netunimi.itpatsnap.com. By demonstrating that inhibition of these pathways with this compound leads to desired cellular or in vivo effects, researchers can confirm the relevance of PI3K and mTOR in disease progression and response to treatment acs.orgmedchemexpress.com. Studies comparing this compound to other inhibitors, like PQR309, and analyzing its impact on downstream signaling validate the PI3K/mTOR pathway as a critical driver in certain cancers and support the targeting of these kinases researchgate.netacs.orgresearchgate.net.
Integration of this compound into High-Throughput Screening Platforms
This compound itself is a compound that likely resulted from or can be used within high-throughput screening (HTS) platforms focused on identifying PI3K and mTOR inhibitors researchgate.netunimi.it. Its characterization involved screening against a panel of kinases to assess selectivity, a common practice in HTS acs.orgacs.org. While the details of this compound's integration into specific HTS platforms are not extensively described, its use in in vitro binding assays and cellular assays across multiple cell lines indicates its suitability for such approaches to screen for pathway modulation or to identify synergistic drug combinations acs.orgresearchgate.net. HTS is a standard method for evaluating large libraries of compounds, and a potent compound like this compound would be a relevant tool or hit within such a system targeting the PI3K/mTOR pathway sygnaturediscovery.comtechnologynetworks.com.
This compound in the Development of Advanced Materials or Nanosystems for Research Purposes
There is no information in the provided search results to suggest that this compound is used in the development of advanced materials or nanosystems for research purposes. The research focuses on its biological activity as a small molecule inhibitor and degrader.
Conversion into Selective Degraders via PROTAC Technology
Significant research has explored the conversion of this compound into selective protein degraders using Proteolysis Targeting Chimera (PROTAC) technology unibas.chnih.gov. This approach leverages this compound's high affinity for PI3K isoforms as a warhead to recruit E3 ubiquitin ligases, leading to the targeted degradation of specific PI3K proteins, particularly PI3Kα unibas.chnih.gov. Studies have focused on optimizing linker design to achieve selective degradation of PI3Kα while sparing other isoforms unibas.ch. This conversion into PROTACs represents a key advanced application, offering a distinct mechanism of action compared to simple enzyme inhibition and providing a valuable tool for research into protein degradation and PI3Kα biology nih.govrsc.org.
Detailed Research Findings
Research on this compound has provided detailed insights into its interaction with PI3K and mTOR kinases and its cellular effects.
Binding Affinity and Selectivity: this compound exhibits excellent binding affinity for class I PI3K isoforms (PI3Kα, β, δ, γ) with Ki values typically below 7 nM. It also shows good affinity for mTOR kinase unimi.itacs.org. Kinome screening has demonstrated its selectivity, with negligible interference with a wide range of other protein kinases at relevant concentrations acs.orgacs.org.
Cellular Potency: this compound is potent in inhibiting cancer cell proliferation across various cell lines, with a mean half-maximal growth inhibition (GI50) of 0.25 μM across a panel of 66 cancer cell lines acs.org. It has shown superior activity in cellular assays compared to PQR309 researchgate.netresearchgate.net.
Pathway Inhibition: this compound effectively suppresses downstream signaling of the PI3K/mTOR pathway, as evidenced by reduced phosphorylation levels of PKB/Akt and S6 ribosomal protein in cellular assays acs.orgresearchgate.net.
PROTAC Development: Studies converting this compound into PROTACs have shown that specific linker lengths, such as a 14-atom linker, can facilitate effective and selective degradation of PI3Kα unibas.ch. These PROTACs have demonstrated enhanced potency in cellular contexts compared to the parent inhibitor unibas.chnih.gov. Data from these studies often include IC50 values for degradation and downstream signaling inhibition in specific cell lines unibas.ch.
Data regarding binding constants (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal growth inhibition (GI50) values are available in the literature, providing quantitative measures of this compound's potency and selectivity. This data is suitable for presentation in tables to compare activity across different kinases, cell lines, or against related compounds.
Compound Names and PubChem CIDs
Future Research Directions and Unexplored Avenues for Pqr514
Exploration of Synergistic Effects of PQR514 with Other Research Compounds
The potential for this compound to exhibit synergistic effects when combined with other research compounds is a significant area for future investigation mdpi.comnih.gov. Given its role in inhibiting the PI3K/mTOR pathway, which is frequently dysregulated in cancer, exploring combinations with agents targeting complementary pathways or resistance mechanisms could enhance therapeutic efficacy mdpi.comacs.org. Research into novel dimorpholinoquinazoline-based inhibitors of the PI3K/Akt/mTOR pathway has included studies on the synergistic effects of compounds with metformin (B114582) on cancer cell growth nih.gov. While this research focuses on different compounds, it illustrates the methodology and potential benefits of exploring synergistic combinations within this pathway nih.gov. Future studies could involve screening this compound in combination with various targeted therapies, chemotherapies, or immunotherapies in preclinical models to identify synergistic interactions and understand the underlying mechanisms of such cooperativity. This could involve investigating the impact of combinations on downstream signaling pathways, cell cycle progression, apoptosis, and the tumor microenvironment.
Investigating this compound in Additional Complex Biological Systems
While preclinical studies have demonstrated this compound's activity in cancer models, investigating its effects in additional complex biological systems is crucial to fully understand its potential applications and limitations omrglobal.com. This could include exploring its activity in other disease areas where the PI3K/mTOR pathway plays a significant role, such as certain neurological disorders or inflammatory conditions unibas.ch. Furthermore, studying this compound in more complex in vitro models, such as 3D cell cultures or organoids, and in vivo models that better recapitulate the tumor microenvironment or specific disease pathologies, could provide more predictive insights into its efficacy and behavior in humans. Research into other PI3K/mTOR inhibitors has explored their effects in various models, including those for tuberous sclerosis complex (TSC) and allergic responses, suggesting potential avenues for this compound research unibas.ch.
Advanced Synthetic Methodologies for Accessing this compound Diversity
Developing advanced synthetic methodologies is essential for efficiently accessing this compound and its structural analogs, enabling comprehensive structure-activity relationship studies and the generation of novel derivatives with potentially improved properties acs.orgrsc.orgresearchgate.net. Research has focused on scalable and practical synthesis of key intermediates, such as 4-(difluoromethyl)pyridin-2-amine (B599231), which is a building block for inhibitors targeting the PI3K/mTOR pathway, including this compound researchgate.netresearchgate.net. Future research could explore novel synthetic routes to this compound, potentially employing flow chemistry, automation, or catalytic methods to enhance efficiency, sustainability, and access to a wider range of structural variations. This includes the development of covalent inhibitors derived from the this compound scaffold by attaching electrophilic warheads to target specific cysteine residues in PI3Kα, requiring optimized synthetic strategies for linker and warhead incorporation rsc.orgmedipol.edu.tracs.org.
Computational Hypothesis Generation for this compound Research
Computational approaches play a vital role in generating hypotheses and guiding experimental research for compounds like this compound researchgate.netnih.govresearchgate.netlarvol.comresearchgate.net. Molecular docking and dynamics simulations can provide insights into the binding interactions of this compound with its targets and potential off-targets, informing the design of new derivatives with improved selectivity and potency patsnap.comresearchgate.net. Quantitative structure-activity relationship (QSAR) modeling can help predict the biological activity of novel this compound analogs based on their chemical structures researchgate.net. Furthermore, computational methods can be used to predict pharmacokinetic properties, evaluate potential toxicity, and design targeted protein degraders utilizing the this compound scaffold nih.gov. Future research should increasingly integrate advanced computational techniques, such as artificial intelligence and machine learning, to accelerate the discovery and optimization of this compound-based therapeutics. This includes using computational modeling to rationalize observed structure-activity relationships and investigate interactions with ATP-binding sites researchgate.net.
Addressing Gaps in Current this compound Research Knowledge
Despite the preclinical characterization of this compound, several gaps in current research knowledge need to be addressed. A comprehensive understanding of its precise binding kinetics and residence time on different PI3K isoforms and mTOR is still evolving. While some studies have explored its activity in specific cancer models, more extensive investigation across a broader spectrum of cancer types and genetic backgrounds is warranted. The potential for the development of resistance mechanisms to this compound and strategies to overcome them require further research. Additionally, a detailed understanding of its metabolic fate and potential drug-drug interactions would be crucial for future clinical translation. Addressing these gaps through targeted research efforts will be essential for advancing this compound towards potential clinical applications.
Q & A
Basic Research Questions
Q. What structural features of PQR514 enable selective binding to PI3Kα?
- Methodological Answer : this compound’s selectivity for PI3Kα is attributed to its morpholine oxygen atom, which aligns with the solvent-exposed Cys862 residue in PI3Kα. Structural overlays of eight PI3Kα-inhibitor complexes confirm the conserved position and orientation of Cys862 (distance: ~11 Å from this compound’s morpholine oxygen), making it a critical anchor for binding . To validate this, researchers should use X-ray crystallography or molecular docking simulations to compare binding poses across isoforms.
Q. How should researchers design assays to evaluate this compound’s inhibitory activity?
- Methodological Answer : Use kinase inhibition assays with recombinant PI3Kα and control isoforms (e.g., PI3Kβ/γ/δ) to measure IC50 values. Include ATP-competitive controls (e.g., LY294002) to confirm mechanism. Ensure assays are performed in triplicate with statistical tools (e.g., ANOVA) to account for variability. Cross-validate results with cellular assays (e.g., Western blot for AKT phosphorylation) .
Q. What are the pharmacokinetic (PK) parameters critical for optimizing this compound in preclinical studies?
- Methodological Answer : Focus on bioavailability, half-life, and metabolic stability. Use LC-MS/MS for plasma concentration profiling in rodent models. Compare PK data with structural analogs to identify metabolic hotspots (e.g., CYP450 interactions). Adjust formulation (e.g., PEGylation) or introduce deuterium to improve stability .
Advanced Research Questions
Q. How can covalent modification strategies enhance this compound’s efficacy against PI3Kα?
- Methodological Answer : Target Cys862 with electrophilic warheads (e.g., acrylamides) attached to this compound’s morpholine oxygen. Use covalent docking simulations to optimize linker length and reactivity. Validate covalent binding via mass spectrometry (e.g., intact protein MS) and time-dependent inhibition assays. Monitor off-target effects using proteome-wide ABPP (activity-based protein profiling) .
Q. What methods resolve contradictory data on this compound’s efficacy in heterogeneous cell lines?
- Methodological Answer : Perform multi-omics profiling (transcriptomics, proteomics) of cell lines to identify confounding factors (e.g., PTEN status, PI3Kα mutations). Use isogenic cell pairs (wild-type vs. mutant PI3Kα) to isolate variables. Apply Bayesian statistical models to quantify uncertainty in dose-response curves .
Q. How can researchers optimize this compound’s selectivity to minimize off-target kinase inhibition?
- Methodological Answer : Employ kinome-wide selectivity screens (e.g., KINOMEscan) at 1 μM ATP. Use cryo-EM to resolve binding interactions with structurally similar kinases (e.g., mTOR). Introduce steric hindrance via methyl groups or fluorine atoms at positions predicted to clash with off-target kinases .
Data Contradiction & Validation
Q. What steps validate conflicting results in this compound’s in vivo tumor regression studies?
- Methodological Answer :
- Step 1 : Replicate experiments across independent labs using standardized protocols (e.g., PDX models with matched genetic backgrounds).
- Step 2 : Analyze tumor microenvironment factors (e.g., stromal cell interactions) via single-cell RNA sequencing.
- Step 3 : Apply meta-analysis frameworks (e.g., PRISMA) to aggregate data and identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
